molecular formula C14H18FN3 B11748940 [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11748940
M. Wt: 247.31 g/mol
InChI Key: DTPJEQMGOHJJGA-UHFFFAOYSA-N
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Description

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a fluorophenyl group and a pyrazolyl group connected via a methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-fluorobenzyl chloride with 1-propyl-1H-pyrazole-5-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Similar Compounds

  • [(3-chlorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(3-bromophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine
  • [(3-methylphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

[(3-fluorophenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it a valuable candidate for various applications .

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-[(2-propylpyrazol-3-yl)methyl]methanamine

InChI

InChI=1S/C14H18FN3/c1-2-8-18-14(6-7-17-18)11-16-10-12-4-3-5-13(15)9-12/h3-7,9,16H,2,8,10-11H2,1H3

InChI Key

DTPJEQMGOHJJGA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

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